molecular formula C11H10F3NO2 B13463675 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene

1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene

Katalognummer: B13463675
Molekulargewicht: 245.20 g/mol
InChI-Schlüssel: YVDLSNAUEMVGSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is an organic compound characterized by a nitro group attached to a benzene ring, which is further substituted with a cyclobutyl group bearing a trifluoromethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the nitration of 4-[1-(trifluoromethyl)cyclobutyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the cyclobutyl group.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-Amino-4-[1-(trifluoromethyl)cyclobutyl]benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Potential formation of nitroso derivatives or other oxidized products.

Wissenschaftliche Forschungsanwendungen

1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene
  • 1-Nitro-4-[1-(trifluoromethyl)cyclohexyl]benzene
  • 1-Nitro-4-[1-(trifluoromethyl)cyclopentyl]benzene

Comparison: 1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C11H10F3NO2

Molekulargewicht

245.20 g/mol

IUPAC-Name

1-nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(6-1-7-10)8-2-4-9(5-3-8)15(16)17/h2-5H,1,6-7H2

InChI-Schlüssel

YVDLSNAUEMVGSE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.